molecular formula C6H14O4Si B14391355 Propanal, 2-(trimethoxysilyl)- CAS No. 88276-91-9

Propanal, 2-(trimethoxysilyl)-

Cat. No.: B14391355
CAS No.: 88276-91-9
M. Wt: 178.26 g/mol
InChI Key: ZSPZGQROIGAVRR-UHFFFAOYSA-N
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Description

"Propanal, 2-(trimethoxysilyl)-" is an organosilicon compound featuring a propanal backbone (aldehyde group at position 1) with a trimethoxysilyl substituent at position 2. This article compares these analogs to infer key characteristics of "Propanal, 2-(trimethoxysilyl)-", focusing on molecular structure, reactivity, applications, and regulatory aspects.

Properties

CAS No.

88276-91-9

Molecular Formula

C6H14O4Si

Molecular Weight

178.26 g/mol

IUPAC Name

2-trimethoxysilylpropanal

InChI

InChI=1S/C6H14O4Si/c1-6(5-7)11(8-2,9-3)10-4/h5-6H,1-4H3

InChI Key

ZSPZGQROIGAVRR-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)[Si](OC)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanal, 2-(trimethoxysilyl)- can be synthesized through the reaction of propanal with trimethoxysilane. The reaction typically involves the use of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and controlled environments to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of propanal, 2-(trimethoxysilyl)- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced distillation techniques ensures the separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Propanal, 2-(trimethoxysilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanal, 2-(trimethoxysilyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propanal, 2-(trimethoxysilyl)- involves the formation of stable covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is exploited in the formation of cross-linked networks in materials science .

Comparison with Similar Compounds

Propanoic Acid, 2-(Trimethoxysilyl)-, Ethyl Ester

  • Structure: Ethyl ester of propanoic acid with a trimethoxysilyl group at position 2.
  • Key Properties :
    • Higher stability compared to aldehydes due to the ester group.
    • Regulatory scrutiny under TSCA §721.7290 for significant new uses, particularly environmental release .
  • Applications: Not explicitly stated in evidence, but esters of this type are often used as crosslinking agents or intermediates.

2-Propenoic Acid, 2-Methyl-, 3-(Trimethoxysilyl)Propyl Ester

  • Structure : Methacrylate ester with a trimethoxysilyl group at the terminal propyl chain.
  • Key Properties: Reactivity suitable for polymerization; used in hybrid scaffolds for bone tissue engineering due to microstructural robustness (e.g., porosity, mechanical strength confirmed via micro-CT and nanoindentation) .
  • Applications : Biomedical materials, particularly in hard-tissue replacement.

1-Propanamine, 3-(Trimethoxysilyl)-

  • Structure : Primary amine with a terminal trimethoxysilyl group.
  • Key Properties :
    • High reactivity with surfaces (e.g., glass, metals) due to the amine group, making it a coupling agent.
    • Used in formulations with polyethylene-polypropylene glycol ethers for industrial coatings .

3-(Trimethoxysilyl)Propyl Acetate

  • Structure : Acetate ester with a trimethoxysilyl group.
  • Key Properties :
    • Safety data highlights precautions for inhalation and ingestion, requiring immediate medical intervention .
  • Applications : Likely used in adhesives or sealants due to hydrolytic stability.

Data Table: Molecular and Functional Comparison

Compound Name Formula Molecular Weight CAS No. Functional Group Applications Regulatory Notes References
Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester C₈H₁₆O₅Si 236.3 137787-41-8 Ester Crosslinking agent TSCA §721.7290 reporting
2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester C₁₀H₂₀O₅Si 248.35 2530-85-0 Methacrylate Bone tissue engineering Not specified
1-Propanamine, 3-(trimethoxysilyl)- C₆H₁₇NO₃Si 179.29 13822-56-5 Amine Surface modification Industrial coatings
3-(Trimethoxysilyl)propyl acetate C₈H₁₈O₅Si 234.31 59004-18-1 Acetate Adhesives/sealants Strict inhalation precautions

Key Inferences for Propanal, 2-(Trimethoxysilyl)-

  • Reactivity : The aldehyde group in "Propanal, 2-(trimethoxysilyl)-" would confer higher reactivity compared to esters or amines, making it prone to oxidation or nucleophilic addition reactions.
  • Applications: Potential use in specialty resins or as a precursor in organic synthesis, though environmental monitoring may be required akin to its ethyl ester counterpart .
  • Safety : Likely to demand stringent handling protocols similar to 3-(trimethoxysilyl)propyl acetate due to volatility and reactivity .

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